molecular formula C8H5F2NO B7779476 2,6-Difluoro-phenoxyacetonitrile

2,6-Difluoro-phenoxyacetonitrile

Cat. No.: B7779476
M. Wt: 169.13 g/mol
InChI Key: NHIZAYZZXMIFLW-UHFFFAOYSA-N
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Description

2,6-Difluoro-phenoxyacetonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-phenoxyacetonitrile typically involves the reaction of 2,6-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-phenoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Difluoro-phenoxyacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-phenoxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 2,6-Difluoro-phenoxyacetonitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and selectivity in various applications .

Properties

IUPAC Name

2-(2,6-difluorophenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZAYZZXMIFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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